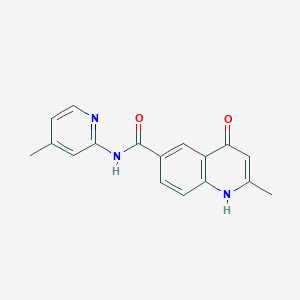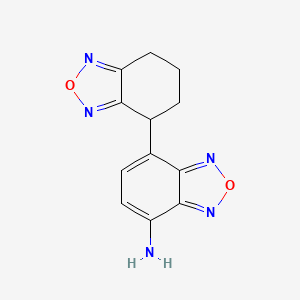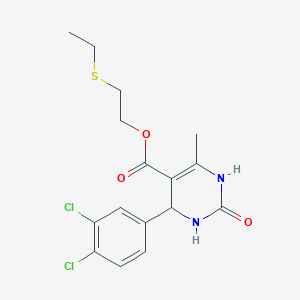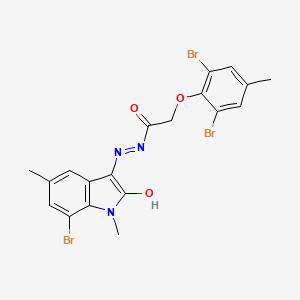
4-hydroxy-2-methyl-N-(4-methyl-2-pyridinyl)-6-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-2-methyl-N-(4-methyl-2-pyridinyl)-6-quinolinecarboxamide, commonly known as HMN-176, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. It belongs to the class of quinolinecarboxamides, which are known for their antitumor properties.
作用机制
The exact mechanism of action of HMN-176 is not fully understood, but it is believed to act by inhibiting the activity of DNA topoisomerase II, which is an enzyme that is essential for DNA replication and repair. By inhibiting the activity of this enzyme, HMN-176 can induce DNA damage and cell death in cancer cells. Additionally, HMN-176 has been shown to inhibit the activity of the vascular endothelial growth factor (VEGF) receptor, which is involved in angiogenesis.
Biochemical and Physiological Effects:
HMN-176 has been shown to have several biochemical and physiological effects. In vitro studies have shown that HMN-176 can induce apoptosis (programmed cell death) in cancer cells. Additionally, HMN-176 has been shown to inhibit cell migration and invasion, which are essential for tumor metastasis. In vivo studies have shown that HMN-176 can inhibit tumor growth and angiogenesis, and enhance the efficacy of other chemotherapeutic agents. However, the exact biochemical and physiological effects of HMN-176 may vary depending on the type of cancer and the dose used.
实验室实验的优点和局限性
HMN-176 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, HMN-176 has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, there are also some limitations to using HMN-176 in lab experiments. For example, the exact dose and duration of treatment may vary depending on the type of cancer and the cell line used. Additionally, the solubility of HMN-176 in water is low, which may limit its use in some experiments.
未来方向
There are several future directions for the study of HMN-176. One direction is to investigate the efficacy of HMN-176 in combination with other chemotherapeutic agents. Another direction is to investigate the potential of HMN-176 as a targeted therapy for specific types of cancer. Additionally, further studies are needed to understand the exact mechanism of action of HMN-176 and its potential side effects. Overall, the study of HMN-176 has the potential to lead to the development of new and effective treatments for cancer.
合成方法
The synthesis of HMN-176 involves several steps, including the reaction of 2-chloro-4-methylquinoline with 4-methyl-2-pyridinylamine, followed by the reaction with hydroxylamine and then with 2-amino-4-methylphenol. The final product is obtained after purification through column chromatography. The yield of the synthesis process is around 25-30%, and the purity of the final product is above 99%.
科学研究应用
HMN-176 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. HMN-176 has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for tumor growth and metastasis. Additionally, HMN-176 has been shown to enhance the efficacy of other chemotherapeutic agents, making it a promising candidate for combination therapy.
属性
IUPAC Name |
2-methyl-N-(4-methylpyridin-2-yl)-4-oxo-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-10-5-6-18-16(7-10)20-17(22)12-3-4-14-13(9-12)15(21)8-11(2)19-14/h3-9H,1-2H3,(H,19,21)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUKZVNYIJPZRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC3=C(C=C2)NC(=CC3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-butylphenyl)-5-methyl-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5101145.png)

![3-methyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5101151.png)
![11-(2-chloro-6-fluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5101159.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5101168.png)

![1-(2-fluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5101184.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5101189.png)

![2,4-dimethyl-N-[(5-phenyl-2-furyl)methyl]-3-furamide](/img/structure/B5101195.png)
![1-(2-methylphenyl)-4-[1-(phenoxyacetyl)-3-piperidinyl]piperazine](/img/structure/B5101213.png)
![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]nicotinamide](/img/structure/B5101219.png)
![2,4-dichloro-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5101232.png)
